

An In-depth Technical Guide to 4-Bromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylphenol**

Cat. No.: **B051444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: **4-Bromo-3,5-dimethylphenol**

Introduction

4-Bromo-3,5-dimethylphenol, also known as 4-Bromo-3,5-xlenol, is a key chemical intermediate in advanced organic synthesis. Its unique structure, featuring a phenol ring substituted with a bromine atom and two methyl groups, makes it a valuable building block for complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly within the field of medicinal chemistry and drug development. The strategic placement of the bromine atom allows for its use in various cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, which is fundamental in constructing the core skeletons of drug molecules.^[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **4-Bromo-3,5-dimethylphenol** are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	7463-51-6	[1] [2] [3]
Molecular Formula	C ₈ H ₉ BrO	[2] [3]
Molecular Weight	201.06 g/mol	[2]
Appearance	White to pale cream or pink crystalline powder	[3]
Melting Point	112-118 °C	[3]
Assay	≥98.5%	[3]

Table 2: Spectroscopic Data

Spectrum Type	Data Source and Key Information
¹ H NMR	Available on PubChem, recorded on a Varian A-60 instrument. [2]
Mass Spectrometry	GC-MS data is available from the NIST Mass Spectrometry Data Center. [2]
Infrared (IR) Spectroscopy	FTIR spectra (KBr wafer) and vapor phase IR spectra are available on SpectraBase. [2]
Raman Spectroscopy	Data is available on SpectraBase. [2]

Synthesis and Experimental Protocols

The primary route to **4-Bromo-3,5-dimethylphenol** is through the electrophilic bromination of its precursor, 3,5-dimethylphenol. While specific, detailed protocols for this exact transformation are not readily available in the provided search results, a general and modern approach can be adapted from established methods for phenol bromination.

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylphenol via Electrophilic Bromination

This protocol is based on modern, mild bromination techniques suitable for electron-rich phenolic compounds.

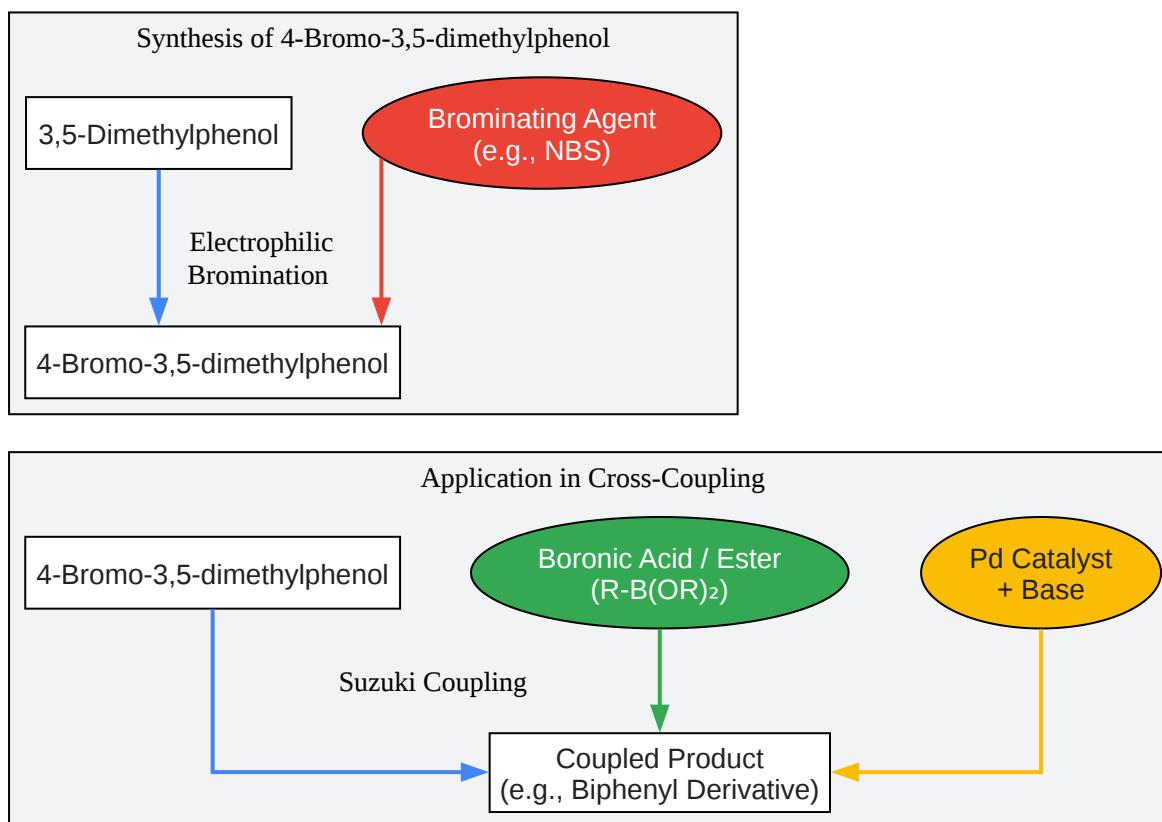
Objective: To synthesize **4-Bromo-3,5-dimethylphenol** from 3,5-dimethylphenol.

Materials:

- 3,5-Dimethylphenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration
- Silica gel for column chromatography

Methodology:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethylphenol (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- Bromination: Dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous acetonitrile. Add the NBS solution dropwise to the stirred solution of 3,5-dimethylphenol over 30 minutes, maintaining the temperature at 0 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
- Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **4-Bromo-3,5-dimethylphenol**.


Applications in Drug Development and Medicinal Chemistry

4-Bromo-3,5-dimethylphenol is a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

- Scaffold for Bioactive Molecules: It serves as a precursor for the synthesis of complex heterocyclic structures such as Chromen-4-ones and Isoflavones, which are known for their wide range of biological activities.

- Cross-Coupling Reactions: The bromine atom provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, a critical step in building the molecular complexity of drug candidates.[1]

Below is a diagram illustrating a typical synthetic workflow involving **4-Bromo-3,5-dimethylphenol**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from a precursor to a coupled product.

Safety and Handling

4-Bromo-3,5-dimethylphenol is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

- Hazard Codes: H315, H319, H335
- Precautionary Codes: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
- Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent), when handling this compound.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. B21684.06 [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3,5-dimethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051444#4-bromo-3-5-dimethylphenol-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com